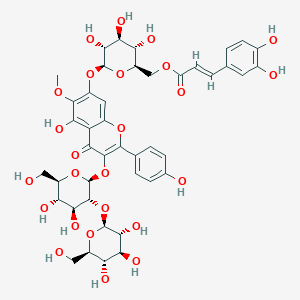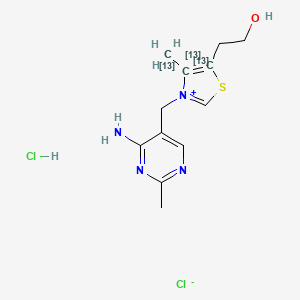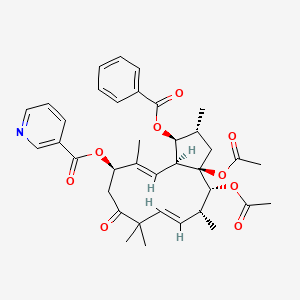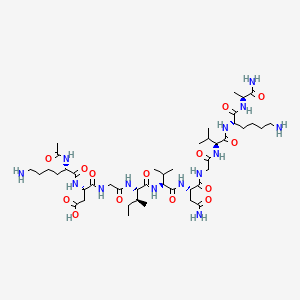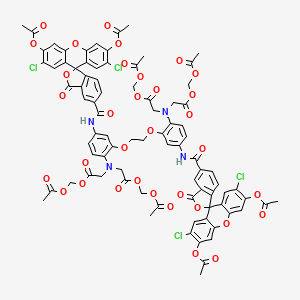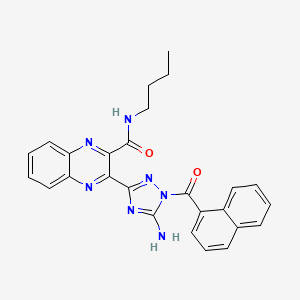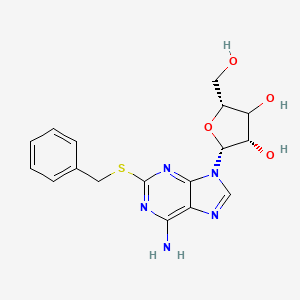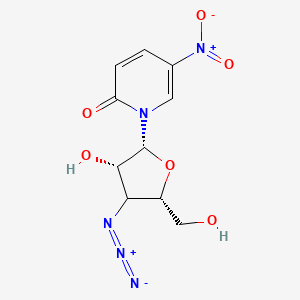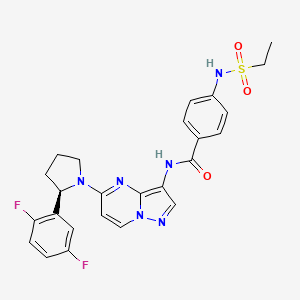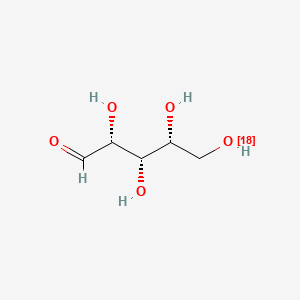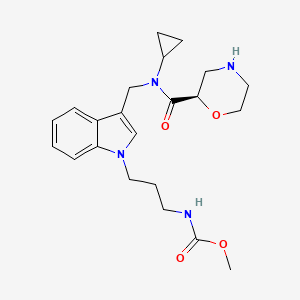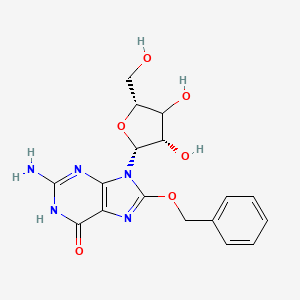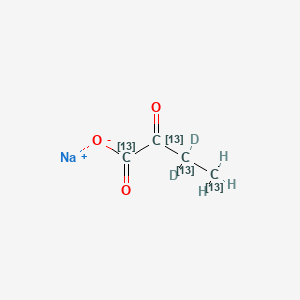
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:
Deuterium Exchange:
Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.
Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.
Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.
Uniqueness
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.
Eigenschaften
Molekularformel |
C4H5NaO3 |
|---|---|
Molekulargewicht |
130.054 g/mol |
IUPAC-Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChI-Schlüssel |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
Isomerische SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
Kanonische SMILES |
CCC(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


